4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. . The presence of the oxadiazole ring imparts unique properties to the compound, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
It’s worth noting that oxadiazole derivatives, which include 4-cyano-n-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, have been reported to exhibit various biological activities . These activities suggest that the compound may interact with multiple targets within the body.
Mode of Action
It’s known that oxadiazole derivatives can interact with their targets in various ways, leading to changes in cellular functions .
Biochemical Pathways
Given the diverse biological activities of oxadiazole derivatives, it’s likely that this compound affects multiple pathways .
Result of Action
Oxadiazole derivatives have been reported to exhibit various biological activities, suggesting that they can induce significant molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
It is known that oxadiazole derivatives, which include this compound, have been reported to possess a broad spectrum of biological activities . These activities include anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic effects .
Cellular Effects
Some oxadiazole derivatives have shown significant anticancer activity , suggesting that this compound may also have potential effects on cell proliferation and survival.
Molecular Mechanism
It is speculated that the compound may interact with various biomolecules, potentially influencing enzyme activity, binding interactions, and gene expression .
Temporal Effects in Laboratory Settings
It is known that oxadiazole derivatives can exhibit significant performance differences over time .
Dosage Effects in Animal Models
The effects of 4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide at different dosages in animal models have not been reported in the literature. Other oxadiazole derivatives have shown good plasma exposure and partial blood-brain barrier penetration in mouse pharmacokinetic studies .
Metabolic Pathways
It is known that oxadiazole derivatives can be involved in various reactions, such as nucleophilic substitution .
Transport and Distribution
It is known that oxadiazole derivatives can exhibit favorable charge transport properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of acylhydrazines. One common method includes the oxidative cyclization of aroyl/acyl hydrazones using catalytic Fe(III)/TEMPO, IBX/TEAB, catalytic Cu(OTf)2, and stoichiometric molecular I2 . Another method involves the cyclization of acylhydrazines using polyphosphoric acid (PPA) or boron trifluoride etherate (BF3·OEt2) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to achieve high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antimicrobial, antioxidant, and anticancer activities. It has shown promising results in inhibiting the growth of various bacterial and fungal strains.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photoluminescent properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share a similar oxadiazole ring structure but differ in the position of the nitrogen atoms.
1,3,4-Thiadiazole Derivatives: These compounds have a sulfur atom in place of the oxygen atom in the oxadiazole ring.
Uniqueness
4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of the cyano group, which imparts distinct chemical and biological properties. Its ability to act as both an antimicrobial and antioxidant agent makes it a valuable compound for further research and development .
Properties
IUPAC Name |
4-cyano-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2/c17-10-11-6-8-12(9-7-11)14(21)18-16-20-19-15(22-16)13-4-2-1-3-5-13/h1-9H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYSKOGBXKIFGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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